molecular formula C19H23ClFNO B3387035 N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide CAS No. 785792-27-0

N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B3387035
CAS No.: 785792-27-0
M. Wt: 335.8 g/mol
InChI Key: JMFUCWQPDQMNHC-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a 2-chloroacetamide group, and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with adamantane, 2-chloroacetyl chloride, and 4-fluorobenzylamine.

    Step 1 Formation of 2-chloro-N-[(4-fluorophenyl)methyl]acetamide:

    Step 2 Introduction of the Adamantane Moiety:

Industrial Production Methods

Industrial production of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.

      Electrophilic Substitution: The aromatic ring of the 4-fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the amide to a carboxylic acid.

      Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include N-(adamantan-1-yl)-2-aminoacetamide or N-(adamantan-1-yl)-2-thioacetamide.

    Oxidation Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]carboxylic acid.

    Reduction Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]amine.

Scientific Research Applications

N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents due to the bioactive adamantane core.

    Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel polymers and materials with enhanced mechanical properties.

    Biological Studies: It can be used as a probe to study the interaction of adamantane derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The adamantane moiety is known to enhance the binding affinity and specificity of the compound to its target, while the 2-chloroacetamide group can participate in covalent bonding with nucleophilic residues in the active site of enzymes. The 4-fluorophenyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-2-chloroacetamide: Lacks the 4-fluorophenylmethyl group, making it less lipophilic and potentially less bioactive.

    N-(adamantan-1-yl)-2-bromo-N-[(4-fluorophenyl)methyl]acetamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    N-(adamantan-1-yl)-2-chloro-N-[(4-methylphenyl)methyl]acetamide: The methyl group instead of fluorine may affect its electronic properties and interaction with biological targets.

Uniqueness

N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is unique due to the combination of the adamantane core, which provides structural rigidity and stability, the 2-chloroacetamide group, which allows for diverse chemical modifications, and the 4-fluorophenylmethyl group, which enhances lipophilicity and potential biological activity. This combination of features makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFNO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFUCWQPDQMNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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